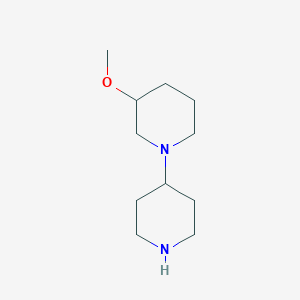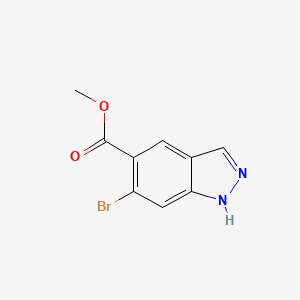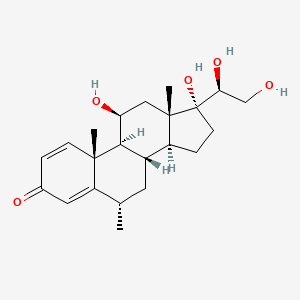
CPF4, PDE-FRET-Sensor
描述
CPF4, PDE-FRET-Sensor is a fluorescent biosensor used to measure cyclic nucleotide phosphodiesterase activity in living cells. It is a genetically encoded sensor that utilizes fluorescence resonance energy transfer to detect changes in the concentration of cyclic adenosine monophosphate and cyclic guanosine monophosphate.
作用机制
Target of Action
The primary target of CPF4, PDE-FRET-Sensor is phosphodiesterase . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains .
Mode of Action
This compound is an enzyme-cleavable FRET sensor molecule for the ratiometric measurement of phosphodiesterase activity . It is designed with a coumarin donor, a fluorescein acceptor, and two phenyl linkers having the phosphodiester moiety interposed between them . When phosphodiesterase is present, it cleaves the phosphodiester group in CPF4, leading to an increase in the donor fluorescence and a decrease in the acceptor fluorescence . This change in fluorescence can be used to detect and quantify the activity of phosphodiesterase .
Biochemical Pathways
This compound affects the cyclic nucleotide signaling pathway by providing a means to measure the activity of phosphodiesterases . Phosphodiesterases play a crucial role in the cyclic nucleotide signaling pathway by hydrolyzing cAMP and cGMP, second messenger molecules that are involved in a variety of physiological processes .
Pharmacokinetics
It is known that the compound is soluble in dmso . This solubility could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of this compound results in a change in fluorescence that corresponds to the activity of phosphodiesterases . This allows for the real-time monitoring of phosphodiesterase activity with high sensitivity . The resulting data can provide valuable insights into the role of phosphodiesterases in various physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a desiccated state at +4 degrees Celsius in the dark to maintain its stability . Furthermore, the fluorescence measurements can be affected by the pH and temperature of the solution, as well as the presence of other fluorescent compounds. Therefore, these factors should be carefully controlled during experiments to ensure accurate and reliable results.
生化分析
Biochemical Properties
CPF4, PDE-FRET-Sensor plays a crucial role in biochemical reactions by enabling the real-time monitoring of PDE activity. This sensor interacts with various enzymes, proteins, and biomolecules involved in cAMP signaling pathways. The primary interaction occurs between this compound and phosphodiesterase enzymes, which hydrolyze cAMP into adenosine monophosphate (AMP). The sensor’s design allows it to detect changes in cAMP levels by measuring the energy transfer between the donor and acceptor fluorophores. This interaction is highly specific and sensitive, making this compound an invaluable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes by providing insights into cAMP signaling pathways. In different cell types, this sensor can monitor changes in cAMP levels, which are critical for regulating cell function, gene expression, and cellular metabolism. For example, in cardiomyocytes, this compound can be used to study the effects of PDE activity on calcium handling and excitation-contraction coupling. By tracking cAMP dynamics, researchers can gain a better understanding of how this compound impacts cell signaling pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves the binding interactions between the sensor and phosphodiesterase enzymes. When PDE enzymes hydrolyze cAMP, the distance between the donor and acceptor fluorophores in the sensor changes, leading to a variation in FRET efficiency. This change in FRET efficiency results in a measurable change in fluorescence intensity, allowing researchers to quantify PDE activity. This compound also exhibits enzyme inhibition or activation properties, depending on the specific PDE isoforms it interacts with. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and reliability over time. The sensor’s effects can be observed in both short-term and long-term studies. Over time, this compound maintains its sensitivity and specificity in detecting PDE activity. Factors such as degradation and environmental conditions can influence the sensor’s performance. Long-term studies have shown that this compound can provide consistent results in monitoring cAMP dynamics and PDE activity in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the sensor effectively monitors PDE activity without causing significant adverse effects. At higher dosages, this compound may exhibit toxic or adverse effects, such as altered cellular function or metabolic disturbances. Researchers must carefully optimize the dosage to achieve accurate and reliable results while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP signaling. The sensor interacts with enzymes such as adenylate cyclase, which synthesizes cAMP from adenosine triphosphate (ATP), and phosphodiesterase, which hydrolyzes cAMP into AMP. These interactions influence metabolic flux and metabolite levels, providing valuable insights into the regulation of cellular metabolism. This compound helps elucidate the complex network of metabolic pathways and their regulation by cAMP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The sensor interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that this compound reaches its target sites, allowing for accurate monitoring of PDE activity. The sensor’s distribution can also be influenced by factors such as cellular uptake, diffusion, and binding affinity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The sensor is directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the plasma membrane, cytoplasm, or nucleus, depending on the cellular context. This subcellular localization allows the sensor to monitor PDE activity in distinct microdomains, providing detailed insights into the spatial regulation of cAMP signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CPF4, PDE-FRET-Sensor involves the conjugation of specific fluorophores to a protein scaffold. The process typically includes the following steps:
Fluorophore Synthesis: The fluorophores are synthesized through a series of organic reactions, including halogenation, nitration, and reduction.
Protein Conjugation: The synthesized fluorophores are then conjugated to a protein scaffold using peptide coupling reagents under mild conditions to preserve the protein’s functionality.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the fluorophores followed by automated protein conjugation processes. The production is carried out under stringent quality control to ensure the purity and functionality of the final product .
化学反应分析
Types of Reactions
CPF4, PDE-FRET-Sensor primarily undergoes:
Oxidation: The fluorophores can be oxidized under specific conditions, leading to changes in their fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of the sensor.
Substitution: Substitution reactions can be used to modify the fluorophores or the protein scaffold.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products of these reactions are modified versions of the this compound with altered fluorescence properties, which can be used to study different aspects of phosphodiesterase activity .
科学研究应用
CPF4, PDE-FRET-Sensor has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics of phosphodiesterase enzymes.
Biology: Helps in understanding cellular signaling pathways involving cyclic nucleotides.
Medicine: Used in drug discovery to screen for inhibitors of phosphodiesterase enzymes.
Industry: Applied in the development of biosensors for environmental monitoring and diagnostics .
相似化合物的比较
Similar Compounds
CPF3, PDE-FRET-Sensor: Another FRET-based sensor with slightly different fluorophores.
CPF2, PDE-FRET-Sensor: Uses a different protein scaffold but similar fluorophores.
Uniqueness
CPF4, PDE-FRET-Sensor is unique due to its high sensitivity and specificity for cyclic nucleotide phosphodiesterase activity. It offers a large Stokes shift and ratiometric sensing, making it highly effective for live-cell imaging .
属性
IUPAC Name |
4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYIGFTWKHIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClN2O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


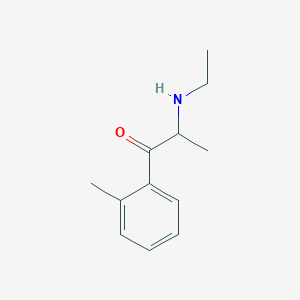
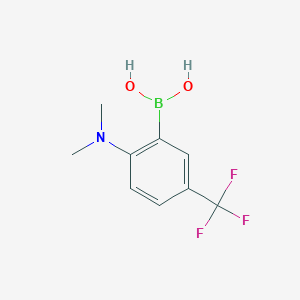
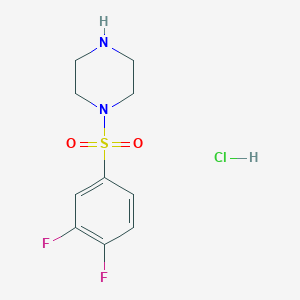
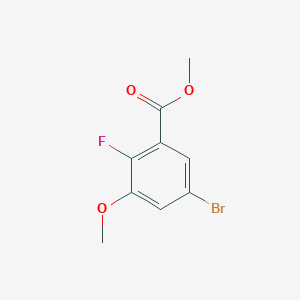
![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)
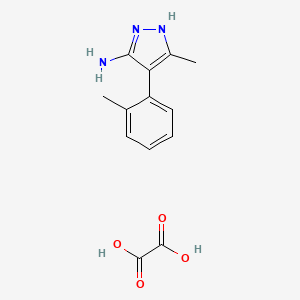
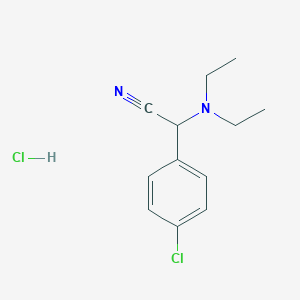

![1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1434085.png)
